C11H9BrN6S2
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Overview
Description
The compound with the molecular formula C11H9BrN6S2 is a complex organic molecule that contains bromine, nitrogen, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C11H9BrN6S2 typically involves multi-step organic reactions. One common method includes the reaction of brominated aromatic compounds with thiourea derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained between 50-100°C to ensure optimal yield .
Industrial Production Methods
Industrial production of This compound often involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may include purification steps such as recrystallization or chromatography to obtain the compound in high purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency and yield of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
C11H9BrN6S2: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
C11H9BrN6S2: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which C11H9BrN6S2 exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, the compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
C11H9ClN6S2: A similar compound with chlorine instead of bromine.
C11H9IN6S2: A similar compound with iodine instead of bromine.
C11H9FN6S2: A similar compound with fluorine instead of bromine.
Uniqueness
C11H9BrN6S2: is unique due to the presence of bromine, which can impart distinct chemical reactivity and biological activity compared to its halogenated analogs. The bromine atom can influence the compound’s electronic properties, making it suitable for specific applications where other halogens may not be as effective .
Properties
Molecular Formula |
C11H9BrN6S2 |
---|---|
Molecular Weight |
369.3 g/mol |
IUPAC Name |
4-[(E)-(5-bromothiophen-2-yl)methylideneamino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H9BrN6S2/c1-6-4-8(15-14-6)10-16-17-11(19)18(10)13-5-7-2-3-9(12)20-7/h2-5H,1H3,(H,14,15)(H,17,19)/b13-5+ |
InChI Key |
QXNPWACZJLYZLB-WLRTZDKTSA-N |
Isomeric SMILES |
CC1=CC(=NN1)C2=NNC(=S)N2/N=C/C3=CC=C(S3)Br |
Canonical SMILES |
CC1=CC(=NN1)C2=NNC(=S)N2N=CC3=CC=C(S3)Br |
Origin of Product |
United States |
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